2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide is an organic compound that features a brominated phenoxy group and a cyclooctylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide typically involves the reaction of 4-bromo-3-methylphenol with cyclooctylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include quinones, de-brominated phenoxy compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, modulating their activity. The cyclooctylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylphenoxyacetic acid
- 4-bromo-3-methylphenoxybenzene
- 4-bromo-3-methylphenoxyethanol
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide is unique due to its combination of a brominated phenoxy group and a cyclooctylacetamide moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXZKRJGKNXLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362297 |
Source
|
Record name | 2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6088-31-9 |
Source
|
Record name | 2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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